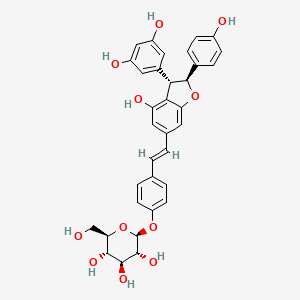![molecular formula C4H3N5 B1259576 [1,2,4]Triazolo[1,5-a][1,3,5]triazine CAS No. 348-30-1](/img/structure/B1259576.png)
[1,2,4]Triazolo[1,5-a][1,3,5]triazine
Overview
Description
[1,2,4]Triazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that features a fused ring system combining triazole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-substituted 5-amino-1,2,4-triazole with N-cyanocarbonimidate, yielding the desired triazolo-triazine compound . Another approach includes the thermal cyclization of 3-R-5-chloro-1,2,4-triazoles, where R can be various substituents such as phenyl or chlorine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: [1,2,4]Triazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Oxidation: Introduction of nitro groups (-NO2) to enhance energetic properties.
Reduction: Conversion of nitro groups to amino groups (-NH2) to modify reactivity and stability.
Substitution: Functionalization with different substituents to alter physical and chemical properties.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) is commonly used for nitration reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include nitro-substituted, amino-substituted, and variously functionalized triazolo-triazine derivatives .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a][1,3,5]triazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a][1,3,5]triazine varies depending on its application:
Comparison with Similar Compounds
1,2,4-Triazole: Known for its versatile chemical characteristics and biological activities.
1,3,5-Triazine: Widely used in the synthesis of herbicides and other agrochemicals.
1,2,4,5-Tetrazine: Noted for its high nitrogen content and use in energetic materials.
Uniqueness: [1,2,4]Triazolo[1,5-a][1,3,5]triazine is unique due to its fused ring system, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a][1,3,5]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5/c1-5-3-9-4(6-1)7-2-8-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFFEGQVFMTHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620293 | |
| Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-30-1 | |
| Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)




